molecular formula C11H8ClNO3 B6617847 2-(5-chloro-3-formyl-1H-indol-1-yl)aceticacid CAS No. 1540767-94-9

2-(5-chloro-3-formyl-1H-indol-1-yl)aceticacid

Cat. No.: B6617847
CAS No.: 1540767-94-9
M. Wt: 237.64 g/mol
InChI Key: NSBPFTDQVMMILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . For industrial production, the reaction conditions are optimized to achieve high yields and purity. Common reagents used in this synthesis include methanesulfonic acid and methanol under reflux conditions .

Chemical Reactions Analysis

2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the formyl group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    5-fluoroindole: Known for its antiviral properties.

    Indole-3-carbinol: Studied for its anticancer effects.

Compared to these compounds, 2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid is unique due to the presence of the chloro and formyl groups, which may enhance its biological activity and specificity .

Properties

IUPAC Name

2-(5-chloro-3-formylindol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c12-8-1-2-10-9(3-8)7(6-14)4-13(10)5-11(15)16/h1-4,6H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBPFTDQVMMILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2CC(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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